![molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0](/img/structure/B1432312.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position further defines its chemical identity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The carboxylic acid group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Acid chlorides, esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential in biological research, particularly in the development of new drugs. Its derivatives have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions .
Wirkmechanismus
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain enzymes and receptors, leading to therapeutic effects. The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 7-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the carboxylic acid group can significantly affect the compound’s chemical properties and its interaction with biological targets .
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQXNDNNHZNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
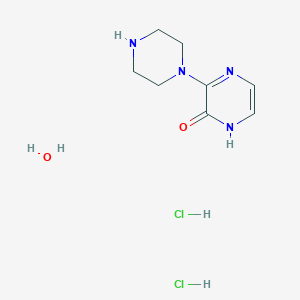
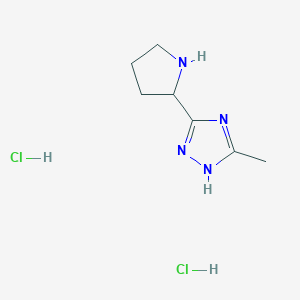
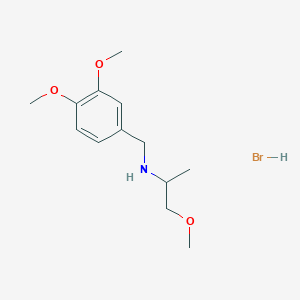
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

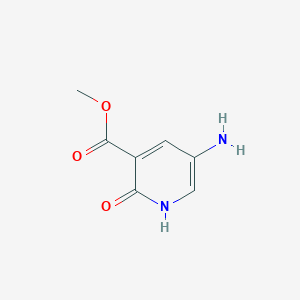
amine hydrobromide](/img/structure/B1432238.png)

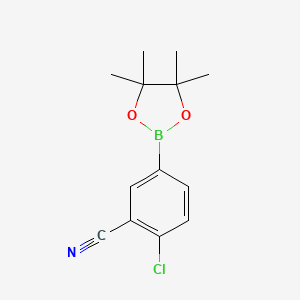
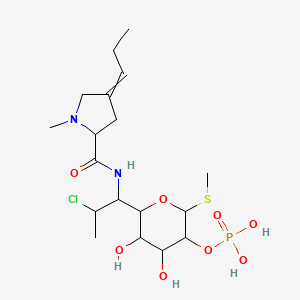

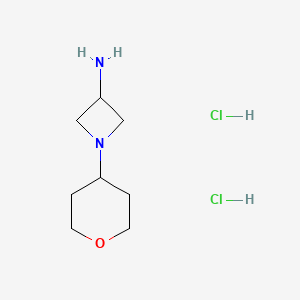

![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
